5-Hydroxypyrazinecarboxamide-13C3
Description
5-Hydroxypyrazinecarboxamide-13C3 is a stable isotope-labeled derivative of pyrazinecarboxamide, where three carbon atoms are replaced with ¹³C isotopes. Its molecular formula is C₅H₅N₃O₂·¹³C₃, featuring a hydroxy group at the 5-position and a carboxamide functional group on the pyrazine ring. This compound is primarily utilized as an analytical reference standard in pharmaceutical development for quality control (QC) and method validation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic enrichment . The ¹³C labeling enhances traceability in metabolic studies and ensures accurate quantification in complex matrices.
Properties
Molecular Formula |
C₂¹³C₃H₅O₂N₃ |
|---|---|
Molecular Weight |
142.09 |
Synonyms |
2-Carboxamido-5-hydroxypyrazine-13C3; 5-Hydroxypyrazinecarboxamide-13C3; 4,5-Dihydro-5-oxopyrazinecarboxamide-13C3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5-Hydroxypyrazinecarboxamide-13C3 can be contextualized against three analogous compounds:
5-Hydroxy-2-Pyrazinecarboxylic Acid-13C3
- Structural Difference : Replaces the carboxamide (-CONH₂) group with a carboxylic acid (-COOH) at the 2-position .
- Functional Impact : The carboxylic acid group increases polarity and acidity (pKa ~2–3), making it more water-soluble than the carboxamide derivative.
- Applications: Serves as a reference standard for pyrazinoic acid (an active metabolite of the antitubercular drug pyrazinamide), emphasizing its role in pharmacokinetic assays .
5-Alkylamino-N-phenylpyrazine-2-carboxamides
- Structural Difference: Substitutes the hydroxy group at the 5-position with alkylamino (e.g., -NHCH₃) and adds a phenyl ring to the carboxamide nitrogen .
- Functional Impact : The hydrophobic phenyl and alkyl groups enhance membrane permeability, which correlates with improved antimycobacterial activity against Mycobacterium tuberculosis (MIC values: 2–16 µg/mL) .
- Key Finding: The 5-alkylamino modification significantly boosts bioactivity compared to unsubstituted carboxamides, suggesting that electron-donating groups at this position optimize target binding .
2-(5-Methyl-1H-pyrazol-3(2H)-ylidene)hydrazinecarboxamide
- Structural Difference : Replaces the pyrazine ring with a pyrazole moiety and introduces a hydrazine linker .
- Computational profiling predicts moderate solubility (LogP ~1.2) and thermal stability (decomposition temperature: ~220°C) .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Isotopic Labeling | Primary Application |
|---|---|---|---|---|
| 5-Hydroxypyrazinecarboxamide-13C3 | C₅H₅N₃O₂·¹³C₃ | Hydroxy, carboxamide | ¹³C₃ | Analytical reference standard |
| 5-Hydroxy-2-Pyrazinecarboxylic Acid-13C3 | C₅H₄N₂O₃·¹³C₃ | Hydroxy, carboxylic acid | ¹³C₃ | API metabolite quantification |
| 5-Alkylamino-N-phenylpyrazine-2-carboxamide | C₁₂H₁₄N₄O | Alkylamino, phenyl, carboxamide | None | Antimycobacterial agents |
| 2-(5-Methyl-1H-pyrazol-3-ylidene)hydrazinecarboxamide | C₆H₈N₆O | Pyrazole, hydrazine, carboxamide | None | QSPR modeling |
Research Findings and Discussion
- Isotopic Labeling: The ¹³C₃ enrichment in 5-Hydroxypyrazinecarboxamide-13C3 enables precise tracking in MS-based assays, reducing signal overlap in complex biological samples . In contrast, non-labeled analogs like 5-Alkylamino-N-phenylpyrazine-2-carboxamides lack this utility but excel in therapeutic contexts .
- This trade-off underscores the compound’s niche in analytical rather than therapeutic roles.
- Heterocyclic Influence : Pyrazine rings (as in 5-Hydroxypyrazinecarboxamide-13C3) exhibit greater aromatic stability and planarity than pyrazole analogs, favoring interactions with flat biological targets like DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
